molecular formula C10H8BrNO2S B2486027 Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate CAS No. 2090456-55-4

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B2486027
CAS No.: 2090456-55-4
M. Wt: 286.14
InChI Key: LGYYXHJRIJUKIR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate typically involves the bromination of benzothiophene derivatives followed by amination and esterification reactions. One common method includes the reaction of 5-amino-1-benzothiophene-2-carboxylic acid with bromine to introduce the bromine atom at the 4-position. This is followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzothiophene derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Material Science: Employed in the development of organic semiconductors and conductive polymers.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-chloro-1-benzothiophene-2-carboxylate
  • Methyl 5-amino-4-fluoro-1-benzothiophene-2-carboxylate
  • Methyl 5-amino-4-iodo-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYYXHJRIJUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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